2-(4-methoxyphenyl)-N-(2-methylpyridin-4-yl)azepane-1-carboxamide
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Overview
Description
2-(4-methoxyphenyl)-N-(2-methylpyridin-4-yl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of a methoxyphenyl group, a methylpyridinyl group, and an azepane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2-methylpyridin-4-yl)azepane-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.
Attachment of the Methylpyridinyl Group: The methylpyridinyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative and a suitable coupling partner.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(2-methylpyridin-4-yl)azepane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogens, nucleophiles, and electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(2-methylpyridin-4-yl)azepane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is investigated for its potential use in industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylpyridin-4-yl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound may affect various cellular pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(2-methylpyridin-4-yl)piperidine-1-carboxamide: This compound has a piperidine ring instead of an azepane ring.
2-(4-methoxyphenyl)-N-(2-methylpyridin-4-yl)morpholine-1-carboxamide: This compound features a morpholine ring instead of an azepane ring.
Uniqueness
2-(4-methoxyphenyl)-N-(2-methylpyridin-4-yl)azepane-1-carboxamide is unique due to its specific ring structure and the presence of both methoxyphenyl and methylpyridinyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methylpyridin-4-yl)azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-14-17(11-12-21-15)22-20(24)23-13-5-3-4-6-19(23)16-7-9-18(25-2)10-8-16/h7-12,14,19H,3-6,13H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVKTVYEFKIRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)N2CCCCCC2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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